2-acetylphenyl 4-methylbenzoate
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Overview
Description
2-acetylphenyl 4-methylbenzoate is an organic compound with the molecular formula C₁₆H₁₄O₃ It is known for its unique structure, which includes an acetyl group attached to a phenyl ring and a methylbenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylphenyl 4-methylbenzoate typically involves the esterification of 2-acetylphenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-acetylphenyl 4-methylbenzoate can undergo several types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-acetylbenzoic acid.
Reduction: Formation of 2-(hydroxyphenyl) 4-methylbenzoate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-acetylphenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetylphenyl 4-methylbenzoate involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of various products that may exhibit biological or chemical activity.
Comparison with Similar Compounds
Similar Compounds
(2-Acetylphenyl) benzoate: Similar structure but lacks the methyl group on the benzoate ring.
(2-Acetylphenyl) 4-chlorobenzoate: Similar structure but has a chlorine atom instead of a methyl group on the benzoate ring.
(2-Acetylphenyl) 4-nitrobenzoate: Similar structure but has a nitro group instead of a methyl group on the benzoate ring.
Uniqueness
2-acetylphenyl 4-methylbenzoate is unique due to the presence of the methyl group on the benzoate ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.
Biological Activity
2-Acetylphenyl 4-methylbenzoate (C15H14O3) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is an ester that consists of an acetyl group and a methylbenzoate moiety. Its molecular weight is approximately 246.27 g/mol. The compound is characterized by the presence of both aromatic and aliphatic components, which may contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
- Trypanocidal Activity : A study evaluated the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated notable trypanocidal activity with an IC50 value indicating effective inhibition of the pathogen .
- Cytotoxicity : The cytotoxic effects of this compound were assessed in mammalian L929 cells, revealing a moderate cytotoxic profile that warrants further investigation into its safety and therapeutic window .
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in metabolic pathways. This interaction could lead to modulation of biological processes, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
A study conducted on the antimicrobial properties of various benzoate derivatives, including this compound, demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure suggests that it may disrupt bacterial cell membranes or interfere with metabolic functions.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Trypanocidal Activity
In vitro studies assessing the trypanocidal activity of this compound revealed promising results:
Compound | IC50 (μM) | Cytotoxicity CC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
This compound | 21.95 | 231.14 | 10.5 |
These findings indicate that while the compound has some cytotoxic effects, it maintains a favorable selectivity index, suggesting potential for therapeutic use against T. cruzi without significant toxicity to host cells .
Properties
IUPAC Name |
(2-acetylphenyl) 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-7-9-13(10-8-11)16(18)19-15-6-4-3-5-14(15)12(2)17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUBFDJWMXQUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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